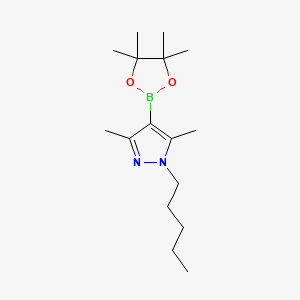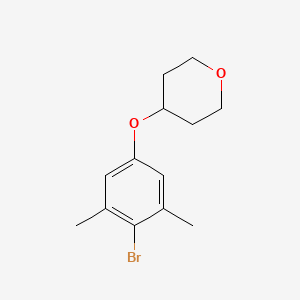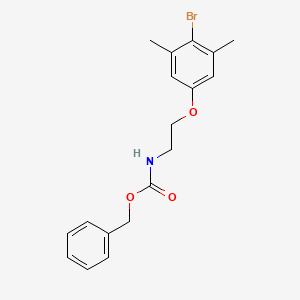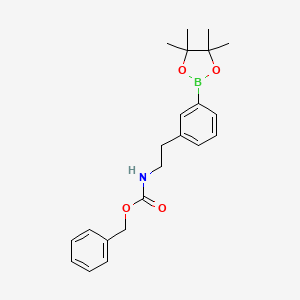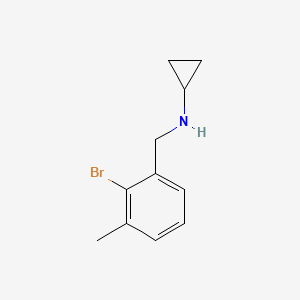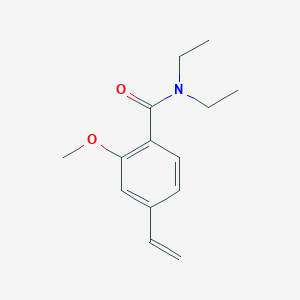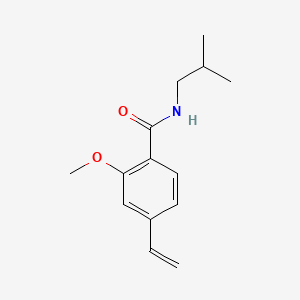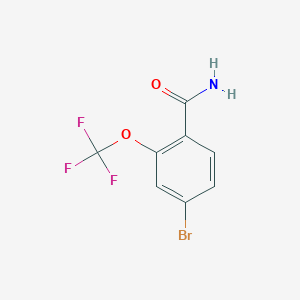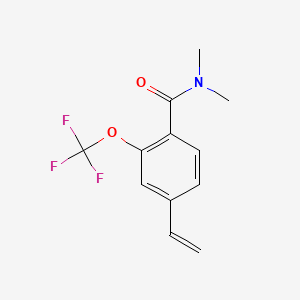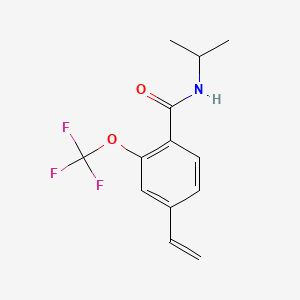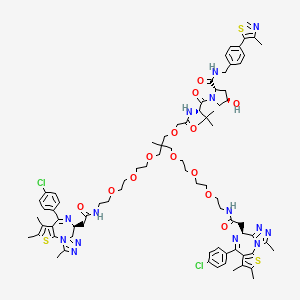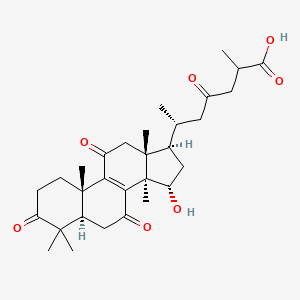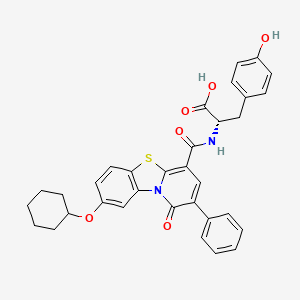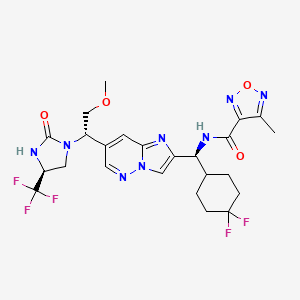
IL-17A inhibitor 1
Overview
Description
IL-17A inhibitor 1 is a compound that specifically inhibits the activity of interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. IL-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. Elevated levels of IL-17A are associated with conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of imidazo[1,2-b]pyridazines as starting materials . The synthetic route typically includes:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions.
Functionalization of the core structure: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, or halogenation.
Purification and isolation: The final compound is purified using techniques like chromatography and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
IL-17A inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents to the core structure .
Scientific Research Applications
IL-17A inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of IL-17A inhibitors.
Biology: Employed in cellular and molecular biology research to investigate the role of IL-17A in immune responses and inflammation.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, and ankylosing spondylitis
Industry: Applied in the development of new therapeutic agents targeting IL-17A for various medical conditions.
Mechanism of Action
IL-17A inhibitor 1 exerts its effects by specifically binding to IL-17A, thereby preventing its interaction with the IL-17 receptor (IL-17R). This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the IL-17A homodimer and the IL-17R complex, which consists of IL-17RA and IL-17RC subunits .
Comparison with Similar Compounds
IL-17A inhibitor 1 can be compared with other similar compounds, such as:
Secukinumab: A monoclonal antibody that targets IL-17A and is used to treat psoriasis and psoriatic arthritis.
Brodalumab: A monoclonal antibody that targets the IL-17 receptor and is used for psoriasis treatment.
Uniqueness
This compound is unique due to its small molecule nature, which allows for oral administration and potentially better patient compliance compared to monoclonal antibodies. Additionally, it offers the possibility of reduced immunogenicity and improved pharmacokinetic properties .
Conclusion
This compound is a promising compound with significant potential in the treatment of autoimmune and inflammatory diseases. Its unique properties and diverse applications make it a valuable tool in scientific research and therapeutic development.
Properties
IUPAC Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F5N8O4/c1-12-19(35-41-34-12)21(38)33-20(13-3-5-23(25,26)6-4-13)15-9-37-18(31-15)7-14(8-30-37)16(11-40-2)36-10-17(24(27,28)29)32-22(36)39/h7-9,13,16-17,20H,3-6,10-11H2,1-2H3,(H,32,39)(H,33,38)/t16-,17+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVCLAORBNXSD-UWVAXJGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC(C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)C(COC)N5CC(NC5=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NON=C1C(=O)N[C@@H](C2CCC(CC2)(F)F)C3=CN4C(=N3)C=C(C=N4)[C@@H](COC)N5C[C@H](NC5=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F5N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


